molecular formula C16H29O2- B1259142 Hexadec-9-enoate

Hexadec-9-enoate

Cat. No. B1259142
M. Wt: 253.4 g/mol
InChI Key: SECPZKHBENQXJG-BQYQJAHWSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Hexadec-9-enoate is a long-chain unsaturated fatty acid anion that is the conjugate base of hexadec-9-enoic acid, obtained by deprotonation of the carboxy group;  major species at pH 7.3. It is a long-chain fatty acid anion, an unsaturated fatty acid anion and a hexadecenoate. It is a conjugate base of a hexadec-9-enoic acid.

Scientific Research Applications

Isolation and Characterization from Natural Sources

Hexadec-9-enoate has been identified and isolated from various natural sources, demonstrating its relevance in phytochemistry. For instance, it was isolated from the golden flowers of Tagetes erecta, showcasing a range of oleanane-type triterpenoid esters. This research reveals the compound's natural occurrence and its structural properties, contributing to the understanding of plant biochemistry and natural product chemistry (Faizi & Naz, 2004).

Synthesis and Chemical Reactions

Hexadec-9-enoate has been a subject of synthetic chemistry, particularly in creating various derivatives and studying their chemical reactions. For example, research on the action of boron trifluoride etherate on unsaturated epoxy compounds involving hexadec-9-enoate derivatives has contributed to the understanding of chemical reactions and synthesis of cyclic and acyclic compounds (Canonica et al., 1969).

Biological Activities

Hexadec-9-enoate derivatives have shown biological activities, such as α-amylase inhibitory effects, which are significant in the context of diabetes treatment. A study on the leaves of Spondias mombin highlighted the anti-diabetic potential of hexadec-9-enoate, providing insights into its medicinal applications (Fred-jaiyesimi, Kio, & Richard, 2009).

Pheromone Synthesis and Analysis

Research has also delved into the synthesis and analysis of pheromones, where hexadec-9-enoate plays a role. Studies on insect pheromones, such as those of the cotton bollworm, have utilized hexadec-9-enoate derivatives for synthesizing pheromones and analyzing their structure and activity. This research is crucial for understanding insect behavior and developing methods for pest control (Kan et al., 2005).

Biochemical and Medical Research

Hexadec-9-enoate has applications in biochemical and medical research, particularly in the field of stem cell imaging. A study demonstrated the use of a (64)Cu-labeled hexadecyl-1,4,7,10-tetraazacyclododecane-tetraacetic acid-benzoate as a positron emission tomography (PET) radiotracer for stem cell imaging, highlighting its potential in medical diagnostics (Kim et al., 2015).

properties

Product Name

Hexadec-9-enoate

Molecular Formula

C16H29O2-

Molecular Weight

253.4 g/mol

IUPAC Name

(E)-hexadec-9-enoate

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/p-1/b8-7+

InChI Key

SECPZKHBENQXJG-BQYQJAHWSA-M

Isomeric SMILES

CCCCCC/C=C/CCCCCCCC(=O)[O-]

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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